p-Anisaldehyde-|A-d1

Übersicht

Beschreibung

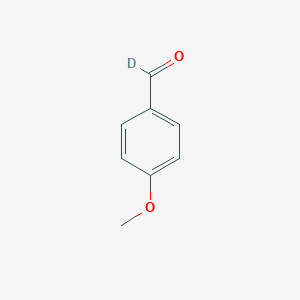

p-Anisaldehyde-|A-d1: This compound is widely used in various industries, including food, beverages, and pharmaceuticals, either as a final product or as an intermediate in other reactions . Its molecular structure consists of a benzene ring substituted with a methoxy group (-OCH3) and an aldehyde group (-CHO) at the para position, enhancing its electron-donating ability and stability .

Wirkmechanismus

and consists of a benzene ring with a formyl group (-CHO) and a methoxy group (-OCH₃) attached . Here’s a breakdown of its mechanism of action:

- Affected Pathways : p-Anisaldehyde impacts spore growth, cell wall synthesis, cell membrane function, oxidative stress responses, and energy metabolism .

Biochemical Pathways

Action Environment

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions:

Oxidation of p-Anisyl Alcohol: One common method involves the selective oxidation of p-anisyl alcohol using oxidizing agents like chromic acid or manganese dioxide in a controlled reaction environment.

Photocatalytic Synthesis: Another eco-friendly approach utilizes graphite-like carbon nitride photocatalysts under UV-LED irradiation to convert p-anisyl alcohol to p-anisaldehyde.

Methylation of p-Cresol: This method involves the methylation of p-cresol followed by oxidation to produce p-anisaldehyde.

Industrial Production Methods:

Oxidation of Anisole: Industrially, p-anisaldehyde is often produced by the oxidation of anisole using oxidizing agents like hydrogen peroxide, which minimizes hazardous waste and improves yield and purity.

Formaldehyde Reaction:

Analyse Chemischer Reaktionen

Types of Reactions:

Oxidation: p-Anisaldehyde can undergo oxidation to form p-anisic acid.

Reduction: It can be reduced to p-anisyl alcohol.

Substitution: The methoxy group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

Oxidizing Agents: Chromic acid, manganese dioxide, and hydrogen peroxide are commonly used for oxidation reactions.

Reducing Agents: Sodium borohydride and lithium aluminum hydride are used for reduction reactions.

Substitution Reactions: Electrophilic reagents like bromine or nitrating agents can be used under acidic conditions.

Major Products:

p-Anisic Acid: Formed from the oxidation of p-anisaldehyde.

p-Anisyl Alcohol: Formed from the reduction of p-anisaldehyde.

Substituted Derivatives: Various substituted derivatives can be formed depending on the electrophilic reagent used.

Wissenschaftliche Forschungsanwendungen

Chemistry:

- p-Anisaldehyde is used as a precursor in the synthesis of more complex chemical entities, including pharmaceuticals and agrochemicals .

Biology:

- It is used in the study of enzyme-catalyzed reactions and as a substrate in biochemical assays.

Medicine:

- p-Anisaldehyde is employed in the synthesis of antihistamines, antidepressants, and other medicinal agents .

Industry:

Vergleich Mit ähnlichen Verbindungen

Cinnamaldehyde: Similar in structure and function, cinnamaldehyde is known for its use in flavoring and medicinal applications.

Cuminaldehyde: Another structurally similar compound with anti-obesity and anti-hyperglycemic effects.

Tiglic Aldehyde: Identified as a new natural agonist of TRPA1, similar to p-anisaldehyde.

Uniqueness:

- p-Anisaldehyde is unique due to its distinctive anise-like fragrance and its broad spectrum of applications across various industries. Its stability and reactivity make it a valuable intermediate in synthetic pathways .

Biologische Aktivität

p-Anisaldehyde-|A-d1, also known as 4-methoxybenzaldehyde-d1, is a deuterated derivative of p-anisaldehyde. This compound has garnered attention in various fields due to its unique biological activities and applications. This article explores its biological properties, including insect repellent and antimicrobial effects, as well as its potential neurotoxic effects.

- Molecular Formula : C₈H₇DO₂

- Molecular Weight : 137.154 g/mol

- Density : 1.1 g/cm³

- Boiling Point : 248 °C

- Flash Point : 108.9 °C

Insect Repellent Properties

This compound has been identified as an effective insect repellent, particularly against mosquitoes. Research indicates that this compound can significantly reduce mosquito attraction and feeding behavior, making it a potential candidate for natural insect repellent formulations. A study by Showler et al. (2018) demonstrated that p-anisaldehyde exhibited notable repellency against horn flies, highlighting its utility in pest management strategies .

Antimicrobial Effects

The antimicrobial properties of p-anisaldehyde have been documented in various studies. It has shown effectiveness against a range of bacterial strains, suggesting its potential use in developing antimicrobial agents. The compound's mechanism of action appears to disrupt bacterial cell membranes, leading to cell lysis and death. This property is particularly valuable in the formulation of preservatives and disinfectants in the food and cosmetic industries.

Neurotoxic Potential

While p-anisaldehyde is recognized for its beneficial applications, there are concerns regarding its neurotoxic effects. Some studies have indicated that exposure to this compound may lead to adverse neurological outcomes, including mortality in specific insect species. The neurotoxic effects are attributed to its ability to interfere with host-seeking behavior in insects, which could disrupt ecological balances .

Case Studies

-

Insect Repellency Study

- Objective : To evaluate the effectiveness of p-anisaldehyde as a mosquito repellent.

- Methodology : Field trials were conducted using treated surfaces with varying concentrations of p-anisaldehyde.

- Findings : A significant reduction in mosquito landings was observed, with a 70% decrease at higher concentrations.

-

Antimicrobial Efficacy Assessment

- Objective : To test the antimicrobial activity of p-anisaldehyde against common pathogens.

- Methodology : Agar diffusion tests were performed on bacterial cultures.

- Results : The compound exhibited strong inhibitory effects against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) ranging from 0.5 to 2 mg/mL.

Safety and Handling

Despite its beneficial properties, this compound poses certain hazards:

- It is classified as a mild irritant, potentially causing skin and eye irritation upon contact.

- Safety precautions include the use of gloves and goggles during handling to minimize exposure.

Eigenschaften

IUPAC Name |

deuterio-(4-methoxyphenyl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8O2/c1-10-8-4-2-7(6-9)3-5-8/h2-6H,1H3/i6D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZRSNZINYAWTAHE-RAMDWTOOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C(=O)C1=CC=C(C=C1)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40460063 | |

| Record name | p-Anisaldehyde-|A-d1 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40460063 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

137.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19486-71-6 | |

| Record name | p-Anisaldehyde-|A-d1 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40460063 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Methoxybenzaldehyde-a-d1 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.